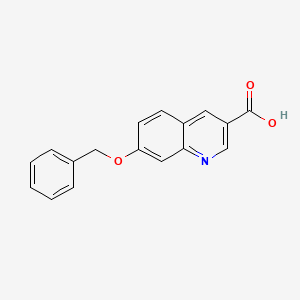

7-(Benzyloxy)quinoline-3-carboxylic acid

Description

BenchChem offers high-quality 7-(Benzyloxy)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

7-phenylmethoxyquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H13NO3/c19-17(20)14-8-13-6-7-15(9-16(13)18-10-14)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,19,20) |

InChI Key |

ANQKVSINYIIUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=NC=C(C=C3C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

7-(Benzyloxy)quinoline-3-carboxylic acid CAS number 1036565-76-0

Part 1: Executive Summary & Strategic Utility

7-(Benzyloxy)quinoline-3-carboxylic acid is a high-purity heterocyclic scaffold utilized primarily in the synthesis of Type II kinase inhibitors and intercalating antiproliferative agents . Unlike the ubiquitous fluoroquinolone antibiotics (which possess a 4-oxo-1,4-dihydro core), this fully aromatic quinoline derivative serves as a "masked" precursor for generating 7-hydroxyquinoline-3-carboxamides .

The strategic value of this compound lies in its bifunctionality :

-

C3-Carboxylic Acid: A reactive handle for generating diverse amide libraries, critical for targeting the ATP-binding pocket of kinases (e.g., CK2, VEGFR, c-Met).

-

C7-Benzyloxy Group: A robust protecting group that enhances lipophilicity during early synthetic steps and can be selectively cleaved (hydrogenolysis) to reveal a phenolic hydroxyl group for further solubilizing modifications (e.g., etherification with morpholine side chains).

This guide details the physicochemical profile, synthetic workflows, and quality control protocols required to utilize CAS 1036565-76-0 in high-throughput medicinal chemistry.

Part 2: Chemical Profile & Physicochemical Properties

Structural Analysis

The compound features a planar quinoline bicycle. The benzyloxy substitution at position 7 increases the electron density of the carbocyclic ring, potentially influencing the pKa of the nitrogen at position 1.

| Property | Value / Description |

| Molecular Formula | C₁₇H₁₃NO₃ |

| Molecular Weight | 279.29 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Methanol; Insoluble in Water |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~4.5 (Quinoline Nitrogen) |

| Melting Point | >210°C (Decomposition typical for amino acids) |

| Storage | 2–8°C, Hygroscopic, Light Sensitive |

Impurity Profile (Regioisomerism)

During synthesis, particularly via Skraup or Friedländer pathways, regioisomers can form.

-

Critical Impurity: 5-(Benzyloxy)quinoline-3-carboxylic acid.[1]

-

Detection: 1H NMR is required to distinguish the coupling constants of protons on the benzenoid ring (C5-C8). The C8 proton in the 7-substituted isomer typically appears as a doublet with a meta-coupling constant (~2.5 Hz) or a singlet depending on resolution.

Part 3: Synthetic Workflows & Experimental Protocols

Downstream Application: The "Deprotect-Couple" Strategy

The primary utility of this CAS is generating 7-hydroxy-3-carboxamide inhibitors. The following workflow describes the conversion of the acid to a bioactive amide scaffold.

Workflow Diagram: Kinase Inhibitor Synthesis

Caption: Logical workflow for converting CAS 1036565-76-0 into a bioactive 7-hydroxy-quinoline kinase inhibitor.

Protocol A: Amide Coupling (HATU Method)

Context: This method avoids the harsh conditions of thionyl chloride, preserving the benzyloxy ether linkage.

Reagents:

-

CAS 1036565-76-0 (1.0 eq)

-

Target Amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF

Step-by-Step:

-

Dissolution: Charge a flame-dried round-bottom flask with CAS 1036565-76-0 (1.0 mmol, 279 mg) and anhydrous DMF (5 mL). Stir under Nitrogen until fully dissolved.

-

Activation: Add DIPEA (3.0 mmol, 0.52 mL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. Observation: Solution typically turns yellow.

-

Coupling: Add the Target Amine (1.1 mmol) dropwise (if liquid) or as a solution in DMF.

-

Reaction: Stir at ambient temperature for 4–6 hours. Monitor via LC-MS (Target Mass = 279 + Amine Mass - 18).

-

Workup: Pour reaction mixture into ice-cold water (50 mL).

-

If precipitate forms: Filter, wash with water and diethyl ether.

-

If no precipitate: Extract with EtOAc (3x 20 mL), wash organics with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Benzyl Deprotection (Hydrogenolysis)

Context: Removal of the benzyl group to liberate the 7-OH phenol for further derivatization or final activity.

Reagents:

-

7-(Benzyloxy)-amide intermediate (from Protocol A)

-

10% Pd/C (10 wt% loading)

-

Ammonium Formate (5.0 eq) or H₂ Balloon

-

Solvent: Ethanol/THF (1:1)

Step-by-Step:

-

Inerting: Suspend the intermediate (0.5 mmol) in Ethanol/THF (10 mL). Nitrogen purge for 5 minutes.

-

Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of substrate). Safety: Pd/C is pyrophoric; keep wet with solvent.

-

Reduction:

-

Method A (Transfer Hydrogenation): Add Ammonium Formate (2.5 mmol). Reflux for 1–2 hours.

-

Method B (Hydrogen Gas): Attach H₂ balloon. Stir vigorously at RT for 12 hours.

-

-

Filtration: Filter through a Celite pad to remove Palladium. Wash pad with warm Methanol.

-

Isolation: Concentrate filtrate. The product (7-hydroxy derivative) is often crystalline.

Part 4: Scientific Mechanism & SAR Implications

Kinase Binding Mode

In Type II kinase inhibitors (e.g., targeting VEGFR or c-Met), the quinoline-3-carboxamide core acts as the hinge binder .

-

N1 (Quinoline Nitrogen): Accepts a hydrogen bond from the backbone NH of the kinase hinge region.

-

C3-Amide: The carbonyl oxygen and amide NH form critical H-bond networks within the ATP pocket.

-

C7-Position: The 7-benzyloxy group projects into the solvent-exposed region or the hydrophobic back-pocket (depending on linker length). Removing the benzyl group (to 7-OH) allows for the attachment of solubilizing groups (e.g., morpholine-ethoxy) which improve pharmacokinetic (PK) profiles.

Diagram: SAR Logic of the Quinoline Scaffold

Caption: Structure-Activity Relationship (SAR) mapping of the 7-(Benzyloxy)quinoline-3-carboxylic acid core.

Part 5: Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed. Standard PPE required. |

| Skin Irritation | H315 | Causes skin irritation. Wash immediately upon contact. |

| Eye Irritation | H319 | Causes serious eye irritation. Use side-shield safety glasses. |

| STOT-SE | H335 | May cause respiratory irritation. Handle in a fume hood. |

Handling Note: Quinoline carboxylic acids can be zwitterionic. In neutral pH, solubility is minimal. Acidic or basic conditions are usually required for dissolution in aqueous media.

References

-

Musiol, R. et al. (2006).[2] "Quinoline-based compounds as potential anticancer agents."[3] Current Medicinal Chemistry.

-

Gopinath, K. W. et al. (1958).[4] "Synthesis of Quinoline Derivatives." Journal of the Chemical Society. [4]

-

Mittal, R. K. & Purohit, P. (2020). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry.

-

PubChem Compound Summary. (2025). "7-(Benzyloxy)quinoline-3-carboxylic acid (CID 71742783)." National Center for Biotechnology Information.

-

BindingDB. (2009). "Quinoline-3-carboxylic acid derivatives affinity data." Binding Database.

Sources

- 1. BindingDB BDBM50008653 CHEMBL112612::Quinoline-3-carboxylic acid [2-(5-benzyloxy-1H-indol-3-yl)-1-dipentylcarbamoyl-ethyl]-amide [bindingdb.org]

- 2. broadinstitute.org [broadinstitute.org]

- 3. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 7-(Benzyloxy)quinoline-3-carboxylic Acid: Synthesis, Structure, and Potential Applications

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities. Within this privileged scaffold, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent antibacterial, anti-inflammatory, and antiproliferative properties. This technical guide focuses on a specific, yet highly promising derivative: 7-(Benzyloxy)quinoline-3-carboxylic acid. Our objective is to provide a comprehensive resource for researchers in drug discovery and development, detailing its chemical identity, a robust synthetic pathway, and an exploration of its potential therapeutic applications based on the established activities of related analogues.

Elucidating the Chemical Structure: The Predominance of the 4-Oxo Tautomer

A critical aspect of understanding 7-(Benzyloxy)quinoline-3-carboxylic acid is the concept of tautomerism. While the name suggests a straightforward structure, this compound predominantly exists in its more stable keto-enol tautomeric form: 4-hydroxy-7-(benzyloxy)quinoline-3-carboxylic acid , which is in equilibrium with its keto form, 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[1] This phenomenon is crucial for interpreting spectroscopic data and understanding the molecule's interactions with biological targets.

For the purpose of this guide, we will refer to the compound by its common name, with the understanding that it primarily exists as the 4-hydroxy/4-oxo tautomer.

Table 1: Physicochemical Properties of 4-Hydroxy-7-(benzyloxy)quinoline-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃NO₄ | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

| IUPAC Name | 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1] |

| CAS Number | 17825-22-8 | [1] |

Synthesis of 7-(Benzyloxy)quinoline-3-carboxylic Acid: A Step-by-Step Guide via the Gould-Jacobs Reaction

The most reliable and widely applicable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[2][3] This versatile reaction involves the condensation of a substituted aniline with a malonic ester derivative, followed by a thermal cyclization to form the quinoline core. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

The causality behind this experimental choice lies in its efficiency and adaptability for creating a diverse range of substituted quinolones. The reaction proceeds through a well-established mechanism, ensuring a high degree of predictability and control over the final product.

Sources

7-(Benzyloxy)quinoline-3-carboxylic Acid: A Comprehensive Technical Guide for Advanced Research

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential applications of 7-(Benzyloxy)quinoline-3-carboxylic acid. This document provides a detailed exploration of its molecular characteristics and discusses its relevance within the broader context of quinoline-3-carboxylic acid derivatives in medicinal chemistry.

Core Molecular Attributes

7-(Benzyloxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by a benzyloxy substituent at the 7-position and a carboxylic acid group at the 3-position. These functional groups are pivotal to its chemical reactivity and potential biological activity.

Molecular Formula and Weight

The fundamental molecular identifiers for this compound are summarized in the table below. The molecular formula is C₁₇H₁₃NO₃, and the calculated molecular weight is approximately 295.29 g/mol .

| Property | Value |

| Molecular Formula | C₁₇H₁₃NO₃ |

| Molecular Weight | 295.29 g/mol (calculated) |

| IUPAC Name | 7-(Benzyloxy)quinoline-3-carboxylic acid |

Synthesis and Chemical Characterization

The synthesis of 7-(Benzyloxy)quinoline-3-carboxylic acid can be approached through several established organic chemistry methodologies, primarily involving the construction of the quinoline core followed by functional group manipulations. A common strategy involves the use of a substituted aniline and a three-carbon building block to form the quinoline ring system.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 7-(Benzyloxy)quinoline-3-carboxylic acid would involve the disconnection of the benzyloxy ether linkage and the carboxylic acid group from the quinoline core. This suggests that a key intermediate would be a 7-hydroxyquinoline-3-carboxylic acid derivative, which can then be benzylated.

An In-depth Technical Guide to the Physicochemical Properties of 7-Benzyloxyquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxyquinoline-3-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and elucidating its mechanism of action. This guide provides a detailed analysis of the key physicochemical parameters of 7-benzyloxyquinoline-3-carboxylic acid, including its predicted lipophilicity (logP), and estimated melting point, aqueous solubility, and acid dissociation constant (pKa). Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally related analogs to provide scientifically grounded estimations. Furthermore, detailed, field-proven experimental protocols for determining these properties are presented, empowering researchers to validate and expand upon the data provided.

Introduction

Quinoline-3-carboxylic acids represent a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of a benzyloxy group at the 7-position of the quinoline ring is anticipated to significantly influence the molecule's physicochemical properties, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide serves as a comprehensive resource for researchers, offering a deep dive into the essential physicochemical characteristics of 7-benzyloxyquinoline-3-carboxylic acid. By synthesizing available data, providing expert estimations based on structure-activity relationships, and detailing robust experimental methodologies, this document aims to facilitate the rational design and development of novel therapeutics based on this promising scaffold.

Molecular Structure and Key Functional Groups

The molecular structure of 7-benzyloxyquinoline-3-carboxylic acid forms the basis for understanding its chemical behavior and physical properties.

Figure 1: 2D structure of 7-benzyloxyquinoline-3-carboxylic acid.

The molecule possesses three key functional regions that dictate its physicochemical properties:

-

Quinoline Core: A bicyclic aromatic system containing a nitrogen atom. The aromatic nature contributes to the molecule's rigidity and potential for π-π stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor and its basicity will influence the overall pKa.

-

Carboxylic Acid Group: Attached at the 3-position, this group is acidic and will exist in its ionized carboxylate form at physiological pH. It is a key site for hydrogen bonding, both as a donor (O-H) and an acceptor (C=O).

-

Benzyloxy Group: An ether linkage at the 7-position connecting a flexible benzyl group. This bulky, lipophilic group is expected to have a significant impact on the molecule's solubility and logP value.

Physicochemical Properties

The following sections detail the known and estimated physicochemical properties of 7-benzyloxyquinoline-3-carboxylic acid.

Molecular Formula and Weight

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃NO₄ | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a molecule's lipophilicity, influencing its membrane permeability and distribution.

| Parameter | Value | Method | Source |

| XLogP3-AA | 3.3 | Computed | [1] |

Expertise & Experience: A calculated logP of 3.3 suggests that 7-benzyloxyquinoline-3-carboxylic acid is a moderately lipophilic compound.[1] The presence of the large, non-polar benzyloxy group significantly contributes to this lipophilicity. This value indicates that the compound is likely to have good membrane permeability, a desirable characteristic for oral drug absorption. However, high lipophilicity can sometimes lead to issues with aqueous solubility and non-specific binding.

Melting Point

The melting point provides an indication of the purity of a crystalline solid and the strength of its crystal lattice.

| Compound | Melting Point (°C) | Notes |

| 7-Benzyloxyquinoline-3-carboxylic acid | Estimated: 230 - 250 | Based on related structures. |

| 7-Hydroxyquinoline-3-carboxylic acid | >260 | Lacks the benzyl group, likely higher due to intermolecular hydrogen bonding from the hydroxyl group. |

Aqueous Solubility

Solubility is a crucial parameter for drug delivery and bioavailability.

| Parameter | Estimated Value | Rationale |

| Aqueous Solubility | Poorly soluble | The significant lipophilic character imparted by the benzyloxy group is expected to dominate, leading to low solubility in water. The carboxylic acid group will provide some solubility, especially at pH values above its pKa, but the overall molecule is likely to be poorly soluble. |

Expertise & Experience: The interplay between the lipophilic benzyloxy group and the hydrophilic carboxylic acid group will govern the aqueous solubility. At acidic pH, where the carboxylic acid is protonated, the solubility is expected to be very low. As the pH increases above the pKa of the carboxylic acid, the formation of the carboxylate salt will enhance solubility, though the large non-polar region of the molecule will still limit its overall dissolution.

Acid Dissociation Constant (pKa)

The pKa value determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. 7-Benzyloxyquinoline-3-carboxylic acid has two ionizable groups: the carboxylic acid and the quinoline nitrogen.

| Ionizable Group | Estimated pKa | Rationale |

| Carboxylic Acid | 3.5 - 4.5 | The electron-withdrawing nature of the quinoline ring is expected to make the carboxylic acid slightly more acidic than a simple benzoic acid (pKa ~4.2). |

| Quinoline Nitrogen | 4.0 - 5.0 | The pKa of quinoline itself is around 4.9. The substituents on the ring will influence this value, but it is expected to remain in this general range. |

Expertise & Experience: The presence of two ionizable groups with similar pKa values suggests that the molecule will exist as a zwitterion over a certain pH range. The exact isoelectric point (pI) would need to be determined experimentally but can be estimated from the pKa values. Understanding the ionization profile is critical for designing appropriate formulation strategies and for predicting the compound's behavior in different physiological compartments.

Experimental Protocols

To enable researchers to obtain precise experimental data, the following detailed protocols are provided.

Determination of Melting Point

Figure 2: Workflow for melting point determination.

Methodology:

-

Sample Preparation: Ensure the sample of 7-benzyloxyquinoline-3-carboxylic acid is completely dry. Grind a small amount of the sample into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a rate of 1-2 °C per minute when approaching the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

Determination of Aqueous Solubility (Shake-Flask Method)

Figure 3: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Add an excess amount of solid 7-benzyloxyquinoline-3-carboxylic acid to each buffer in a sealed vial.

-

Incubation: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Determination of pKa (Potentiometric Titration)

Figure 4: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of 7-benzyloxyquinoline-3-carboxylic acid in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

Determination of logP (Shake-Flask Method)

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol.

-

Partitioning: Dissolve a known amount of 7-benzyloxyquinoline-3-carboxylic acid in one of the phases. Mix equal volumes of the n-octanol and aqueous phases in a sealed container.

-

Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Crystalline Structure and Stability

Crystalline Structure: Currently, there is no publicly available single-crystal X-ray diffraction data for 7-benzyloxyquinoline-3-carboxylic acid. However, based on the structures of related quinoline carboxylic acids, it is anticipated that the molecule will exhibit planar quinoline rings and that intermolecular hydrogen bonding between the carboxylic acid groups will be a dominant feature in the crystal packing, likely forming dimers. The bulky benzyloxy group will also play a significant role in the overall crystal packing arrangement. X-ray powder diffraction (XRPD) would be a valuable technique to characterize the solid-state form of the synthesized material.

Stability: The stability of 7-benzyloxyquinoline-3-carboxylic acid should be assessed under various stress conditions as per ICH guidelines. Potential degradation pathways could include:

-

Hydrolysis: The ether linkage of the benzyloxy group could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally considered stable.

-

Photostability: The extended aromatic system may be sensitive to light, potentially leading to photodegradation.

-

Oxidation: The benzylic position is potentially susceptible to oxidation.

A comprehensive stability study would involve exposing the compound to heat, humidity, light, and different pH conditions, followed by analysis using a stability-indicating HPLC method to identify and quantify any degradants.

Conclusion

This technical guide provides a thorough overview of the key physicochemical properties of 7-benzyloxyquinoline-3-carboxylic acid. While direct experimental data is limited, this document offers scientifically sound estimations based on the analysis of its molecular structure and data from related compounds. The detailed experimental protocols provided herein are designed to be self-validating and will empower researchers to generate the precise data required for their specific applications. A comprehensive understanding and experimental determination of these properties are crucial for advancing the development of 7-benzyloxyquinoline-3-carboxylic acid as a potential therapeutic agent.

References

-

PubChem. Compound Summary for CID 328505, 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Ibid.

- Avdeef, A. (2012).

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

An In-Depth Technical Guide to 7-(Benzyloxy)quinoline-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this structural class, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a wide range of biological activities. This guide focuses on a specific, high-interest derivative: 7-(benzyloxy)quinoline-3-carboxylic acid. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how"—from fundamental chemical principles to its potential applications in drug discovery. This document is structured to be a self-validating resource, grounded in established scientific literature, to empower researchers in their quest for novel therapeutics.

I. Core Molecular Identifiers and Properties

7-(Benzyloxy)quinoline-3-carboxylic acid, more formally named 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exists in tautomeric equilibrium, with the 4-oxo form being predominant in the solid state and in most solvent systems. This tautomerism is a key feature of 4-hydroxyquinolines and is crucial for understanding their chemical reactivity and biological interactions.

| Identifier | Value | Source |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O | [1] |

| InChIKey | ABQKYBVDVAXVNO-UHFFFAOYSA-N | [1] |

| Molecular Formula | C₁₇H₁₃NO₄ | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

| IUPAC Name | 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [1] |

II. Synthesis via the Gould-Jacobs Reaction: A Mechanistic Approach

The most reliable and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[2] This reaction provides a direct route to the core quinoline scaffold from readily available starting materials. The causality behind this synthetic choice lies in its efficiency and modularity, allowing for the introduction of various substituents on the aniline ring.

The overall synthetic workflow can be visualized as a three-stage process:

Caption: The Gould-Jacobs synthesis of 7-(benzyloxy)quinoline-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established procedures for the Gould-Jacobs reaction.[2]

Stage 1: Synthesis of Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate (Intermediate C)

-

In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

-

Allow the reaction mixture to cool to room temperature. The crude product, a viscous oil or solid, can be used directly in the next step without further purification.

Expert Insight: The slight excess of diethyl ethoxymethylenemalonate ensures the complete consumption of the aniline. This step is a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.

Stage 2: Thermal Cyclization to Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate (Compound D)

-

In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.

-

Slowly add the crude anilinomethylenemalonate intermediate from Stage 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction at reflux for 30-60 minutes. The product will precipitate out of the solution upon cooling.

-

After cooling to room temperature, add a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.

Expert Insight: This intramolecular cyclization is a pericyclic reaction that requires significant thermal energy. The choice of a high-boiling, inert solvent is critical to achieve the necessary temperature for the reaction to proceed efficiently.

Stage 3: Saponification to 7-(Benzyloxy)quinoline-3-carboxylic acid (Final Product E)

-

Suspend the crude ethyl ester from Stage 2 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the hydrolysis.

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 4-5.

-

The final product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Expert Insight: The saponification is a straightforward ester hydrolysis. Acidification of the resulting carboxylate salt protonates it, causing the less soluble carboxylic acid to precipitate from the aqueous solution.

III. Analytical Characterization

Thorough analytical characterization is paramount for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid based on known data for similar structures and general spectroscopic principles.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline and benzyl rings (δ 7.0-8.5 ppm), a singlet for the benzylic CH₂ group (δ ~5.2 ppm), a singlet for the C2-H of the quinoline ring (δ ~8.9 ppm), and a broad singlet for the carboxylic acid proton (δ >12 ppm). The NH proton of the quinoline ring will also be present as a broad singlet. |

| ¹³C NMR | Carbonyl carbons of the quinolone and carboxylic acid (δ 165-180 ppm), aromatic carbons (δ 110-160 ppm), and the benzylic CH₂ carbon (δ ~70 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the quinolone carbonyl (around 1650 cm⁻¹), and another C=O stretch from the carboxylic acid (around 1700 cm⁻¹).[3] |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of 295.29. |

Self-Validation: The combination of these techniques provides a unique fingerprint for the molecule. The presence of all expected signals and the correct integration in ¹H NMR, along with the characteristic IR absorptions and the correct molecular weight from mass spectrometry, provides a high degree of confidence in the structural assignment.

IV. Therapeutic Relevance and Mechanism of Action: A Focus on Kinase Inhibition

The quinoline-3-carboxylic acid scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. Derivatives of this scaffold have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4]

The 7-(benzyloxy) substituent is of particular interest. The benzyloxy group can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases. The carboxylic acid at the 3-position can form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, a common feature of many kinase inhibitors.

Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research points to the role of quinoline derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-(benzyloxy)quinoline-3-carboxylic acid.

The proposed mechanism of action for 7-(benzyloxy)quinoline-3-carboxylic acid as a PI3K inhibitor involves its binding to the ATP pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3.[7] This leads to the downstream inactivation of Akt and mTORC1, ultimately resulting in the inhibition of cell growth and proliferation and the induction of apoptosis. The benzyloxy group likely contributes to the potency and selectivity of the inhibitor by occupying a hydrophobic pocket within the enzyme's active site.

V. Conclusion and Future Directions

7-(Benzyloxy)quinoline-3-carboxylic acid represents a promising scaffold for the development of novel kinase inhibitors. Its synthesis via the Gould-Jacobs reaction is well-established and amenable to the generation of diverse analogs for structure-activity relationship (SAR) studies. The insights into its potential mechanism of action, particularly as an inhibitor of the PI3K/Akt/mTOR pathway, provide a strong rationale for its further investigation in oncology and other diseases characterized by aberrant kinase signaling.

Future research should focus on:

-

Optimization of the scaffold: Systematic modification of the benzyloxy group and the quinoline core to enhance potency and selectivity.

-

In-depth biological evaluation: Profiling the compound against a panel of kinases to determine its selectivity and off-target effects.

-

Preclinical studies: Evaluating the efficacy of optimized analogs in cellular and animal models of cancer.

This in-depth guide provides a solid foundation for researchers to build upon, fostering a deeper understanding of the chemistry and therapeutic potential of 7-(benzyloxy)quinoline-3-carboxylic acid.

VI. References

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Fang, S., et al. (2016). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. Oncology Letters, 12(4), 2883-2887.

-

Yu, J., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Biological Activity Profile of 7-(Benzyloxy)quinoline-3-carboxylic Acid

This technical guide details the biological activity, mechanism of action, and experimental utility of 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid (and its tautomeric 4-oxo form).

While often overshadowed by its fluoroquinolone cousins (which target DNA gyrase), this specific non-fluorinated quinolone scaffold exhibits a distinct pharmacological profile centered on mitochondrial respiration inhibition and dehydrogenase enzyme targeting . It serves as a critical structure-activity relationship (SAR) probe for designing anticoccidial agents (like decoquinate) and studying hydrophobic binding pockets in metabolic enzymes.

Executive Summary

7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid (CAS: 17825-22-8) is a bioactive quinolone derivative primarily characterized by its ability to inhibit cellular respiration. Unlike fluoroquinolones that function as DNA replication inhibitors, this compound acts as a lipophilic antimetabolite , targeting mitochondrial dehydrogenases and the electron transport chain. It represents a pivotal pharmacophore in the development of quinolone-based coccidiostats and antineoplastic agents targeting metabolic vulnerabilities.

Key Chemical Properties

| Property | Detail |

| IUPAC Name | 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| CAS Number | 17825-22-8 |

| Molecular Formula | C₁₇H₁₃NO₄ |

| Molecular Weight | 295.29 g/mol |

| Key Functional Groups | Carboxylic acid (C3), 4-Oxo/Hydroxy tautomer, 7-Benzyloxy ether |

| Lipophilicity (LogP) | ~3.3 (High lipophilicity drives mitochondrial uptake) |

Biological Activity & Mechanism of Action[5][6]

Primary Mechanism: Inhibition of Cellular Respiration

The 7-benzyloxy substitution provides the necessary hydrophobic bulk to occupy the quinone-binding pockets of respiratory enzymes. Research indicates two primary modes of action:

-

Inhibition of Malate Dehydrogenase (MDH): The compound acts as a competitive inhibitor of cytoplasmic and mitochondrial malate dehydrogenase. The benzyloxy tail interacts with the hydrophobic domain adjacent to the active site, preventing substrate binding. This activity correlates linearly with the molar refractivity (MR) of the substituent, suggesting a steric fit mechanism.

-

Electron Transport Chain (ETC) Disruption: Similar to the drug decoquinate , this analog inhibits mitochondrial respiration by blocking electron transfer at the Cytochrome bc1 complex (Complex III). It mimics ubiquinone (Coenzyme Q), binding to the Q_o site and stalling oxidative phosphorylation.

Therapeutic Applications[5][7]

-

Anticoccidial Activity: The compound is a structural analog of high-potency coccidiostats. It arrests the development of Eimeria species (parasites causing coccidiosis) by shutting down their mitochondrial energy production during the sporozoite stage.

-

Antineoplastic Potential: By inhibiting lactate dehydrogenase (LDH) and mitochondrial respiration, the compound induces metabolic stress in glycolytic tumor cells (Warburg effect targets). It has demonstrated activity against Ehrlich ascites tumor cells , reducing oxygen consumption rates (OCR).

Signaling Pathway Diagram

The following diagram illustrates the divergence between the mechanism of this compound (Respiration Inhibition) and standard fluoroquinolones (DNA Gyrase Inhibition).

Figure 1: Mechanism of Action targeting mitochondrial and metabolic pathways.

Experimental Protocols

Synthesis: The Gould-Jacobs Reaction

To obtain high-purity 7-(benzyloxy)quinoline-3-carboxylic acid for biological assays, the Gould-Jacobs reaction is the industry-standard protocol.

Reagents: 3-(Benzyloxy)aniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

Protocol:

-

Condensation: Mix equimolar amounts of 3-(benzyloxy)aniline and EMME. Heat to 110°C for 2 hours. Ethanol is evolved (remove via distillation).

-

Validation: Monitor TLC for the disappearance of aniline. Product: Diethyl N-[3-(benzyloxy)phenyl]aminomethylenemalonate.

-

-

Cyclization: Add the condensate dropwise to boiling diphenyl ether (~250°C). This high temperature is critical for thermal cyclization.

-

Safety: Perform behind a blast shield; diphenyl ether vapor is irritant.

-

-

Hydrolysis: The resulting ester (ethyl 7-benzyloxy-4-hydroxyquinoline-3-carboxylate) is refluxed in 10% NaOH for 4 hours, followed by acidification with HCl to precipitate the free acid.

-

Purification: Recrystallize from DMF/Ethanol.

In Vitro Respiration Inhibition Assay (Warburg/OCR)

This assay validates the compound's ability to inhibit oxygen consumption in tumor cells or parasitic suspensions.

Materials: Ehrlich ascites carcinoma cells (or Eimeria sporozoites), Clark Oxygen Electrode or Seahorse XF Analyzer.

Step-by-Step:

-

Preparation: Suspend

cells/mL in Krebs-Ringer phosphate buffer (pH 7.4) supplemented with glucose (10 mM). -

Baseline: Measure basal Oxygen Consumption Rate (OCR) for 5 minutes to establish linearity.

-

Treatment: Inject 7-(Benzyloxy)quinoline-3-carboxylic acid (dissolved in DMSO) to final concentrations of 1, 10, 50, and 100 µM.

-

Control: DMSO vehicle only.

-

-

Measurement: Record OCR for 15 minutes post-injection.

-

Calculation: Calculate the % Inhibition relative to the DMSO control.

Screening Workflow Diagram

Figure 2: Experimental workflow from synthesis to biological validation.

Quantitative Activity Data

The following table summarizes the inhibitory potential of 7-substituted quinoline-3-carboxylic acids against key metabolic targets.

| Compound Variant | Target Enzyme/Cell | IC50 / Inhibition Constant | Mechanism Note |

| 7-Benzyloxy- | Malate Dehydrogenase | ~15 - 50 µM | Competitive inhibition; activity increases with lipophilicity. |

| 7-Benzyloxy- | Ehrlich Ascites Tumor | High % Inhibition at 100 µM | Membrane transport is rate-limiting; hydrophobic tail aids entry. |

| 7-Ethoxy- (Decoquinate) | Eimeria Sporozoites | < 0.1 µM | Extremely potent mitochondrial complex III inhibitor. |

| 7-Hydroxy- (De-benzylated) | Malate Dehydrogenase | > 200 µM (Inactive) | Loss of hydrophobic interaction renders molecule inactive. |

Note: The "7-Benzyloxy" derivative is less potent than the "7-Decyloxy" (Decoquinate) against whole parasites but is a superior probe for investigating steric limits of the binding pocket due to the bulky phenyl ring.

References

-

PubChem. (2025).[1] 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4.[1] National Library of Medicine. Link

-

Shah, K. J., & Coats, E. A. (1977).[2] Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.[2] Link

-

Coats, E. A., et al. (1982). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration.[3][2][4] 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63.[4] Link

-

El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. Link

-

Fry, M., & Williams, R. B. (1984). Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia). Biochemical Pharmacology. Link

Sources

- 1. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of quinoline-3-carboxylic acid derivatives

An In-Depth Technical Guide to Quinoline-3-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] First identified in coal tar in 1834, and famously represented by the antimalarial alkaloid quinine isolated from cinchona bark, quinoline derivatives have since been developed into a vast class of therapeutic agents.[3] Their derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

Within this versatile family, derivatives featuring a carboxylic acid at the 3-position (quinoline-3-carboxylic acid) represent a particularly significant subclass. This functional group arrangement is pivotal for interacting with biological receptors, often through hydrogen bonding and electrostatic interactions, and can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive review of quinoline-3-carboxylic acid derivatives, tailored for researchers and drug development professionals. We will explore the key synthetic methodologies, delve into their diverse biological activities with a focus on anticancer and antimicrobial applications, and synthesize critical structure-activity relationships to guide future drug design.

Part 1: Foundational Synthetic Strategies

The construction of the quinoline-3-carboxylic acid core is a critical first step in the development of novel derivatives. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and reaction scalability. Two classical name reactions, the Gould-Jacobs reaction and the Friedländer annulation, remain the most prominent and versatile methods for this purpose.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a robust and widely used method for preparing 4-hydroxyquinoline derivatives, which are direct precursors to quinoline-3-carboxylic acids.[5][6] The reaction proceeds in a sequential manner involving condensation, thermal cyclization, and subsequent hydrolysis/decarboxylation.

Causality of Experimental Choices:

-

Step 1: Condensation. The initial step involves the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME). This reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol.[6] This step is crucial for forming the key anilidomethylenemalonate intermediate.

-

Step 2: Thermal Cyclization. This is the ring-forming step and is often the most demanding part of the synthesis. It requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization.[6][7] The high energy barrier necessitates the use of high-boiling point solvents like diphenyl ether or Dowtherm A.[7] However, modern approaches have successfully employed microwave irradiation or catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to achieve cyclization under milder conditions and with significantly reduced reaction times.[8]

-

Step 3: Saponification. The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is then hydrolyzed, typically using a base like sodium hydroxide, to convert the ester group into a carboxylate salt.[5]

-

Step 4: Acidification. Finally, acidification of the reaction mixture precipitates the quinoline-3-carboxylic acid product.

The primary limitation of the classical Gould-Jacobs reaction is the harsh thermal conditions required for cyclization, which can limit its applicability for substrates with sensitive functional groups.[7] Furthermore, with asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers.[7]

The Friedländer Annulation

The Friedländer synthesis is another cornerstone reaction for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[9][10] This method is often more direct and can be performed under milder conditions than the Gould-Jacobs reaction.

Causality of Experimental Choices:

-

Reactant Choice: The selection of a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group directly dictates the substitution pattern of the final quinoline product. This offers great flexibility in generating diverse derivatives.

-

Catalysis: While the reaction can proceed without a catalyst at high temperatures, its efficiency is greatly improved by using either acid or base catalysts.[9] Modern protocols favor acid catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids like ceric ammonium nitrate (CAN), which allow the reaction to proceed at ambient temperatures with high yields and short reaction times.[11][12] The catalyst facilitates either the initial aldol condensation or the formation of a Schiff base, which are the two proposed mechanistic pathways.

-

Solvent Conditions: Many modern Friedländer protocols can be performed under solvent-free conditions, often assisted by microwave irradiation, which aligns with the principles of green chemistry.[10]

The primary advantage of the Friedländer synthesis is its convergence and flexibility, allowing for the rapid assembly of polysubstituted quinolines.[11]

Part 2: Biological Activities and Therapeutic Applications

Quinoline-3-carboxylic acid derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.[2]

Anticancer Activity

A significant body of research has focused on the anticancer potential of this scaffold.[1][13] These derivatives have been shown to exert antiproliferative effects against a variety of cancer cell lines, often with promising selectivity for tumor cells over non-cancerous cells.[14][15]

Mechanisms of Action:

-

Protein Kinase Inhibition: One key mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, various 3-quinoline carboxylic acids have been identified as potent inhibitors of protein kinase CK2, with IC₅₀ values in the low micromolar range.[16][17]

-

Selective Cytotoxicity: Research has shown that converting 2-styrylquinoline-3-carboxylate esters to their corresponding carboxylic acids can enhance selectivity towards cancer cells.[14][15] The rationale is that the lower pKa of the carboxylic acid leads to greater accumulation in the acidic microenvironment of tumors, thereby increasing local drug concentration and minimizing exposure to healthy tissues.[14]

-

Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of key regulatory proteins like caspases, Bax, and Bcl-2.[18]

Quantitative Data on Antiproliferative Activity:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast) | Micromolar range | [14] |

| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar range | [14] |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable growth inhibition | [19][20] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [13] |

| Quinoline-based CK2 Inhibitors | (Enzyme Assay) | 0.65 - 18.2 | [16] |

Antimicrobial Activity

The quinoline core is famously associated with antibacterial agents (e.g., fluoroquinolones), and quinoline-3-carboxylic acid derivatives continue this legacy, showing promise against a range of microbial pathogens.[21][22]

Spectrum of Activity:

-

Antibacterial: Novel synthesized derivatives have demonstrated excellent activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus) and Gram-negative (e.g., Pseudomonas, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[23][24]

-

Antifungal: Potent activity has also been observed against fungal strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans.[22][23]

Mechanisms of Action:

-

Enzyme Inhibition: A proposed mechanism for some derivatives is the inhibition of essential bacterial enzymes like peptide deformylase (PDF), which is critical for bacterial protein synthesis.[23]

-

DNA Intercalation: A general mechanism for quinoline-based drugs involves intercalation into microbial DNA, disrupting its structure and function, which inhibits cell division and leads to cell death.[25]

Anti-inflammatory Activity

Quinoline derivatives have also been explored as anti-inflammatory agents.[26] Studies have shown that quinoline-3-carboxylic acid can exert appreciable anti-inflammatory effects, comparable to classical NSAIDs like indomethacin, in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages.[19][20][27] The proposed mechanism for some quinoline-based compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[26]

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For quinoline-3-carboxylic acid derivatives, several key SAR insights have emerged.

-

The Carboxylic Acid Moiety: The free carboxylic acid at position C3 is often crucial for activity. As mentioned, its acidity can promote selective accumulation in tumors.[14] Furthermore, its ability to act as a hydrogen bond donor and acceptor is critical for binding to enzyme active sites. The nature of the substituent at C3 (e.g., carboxylic acid vs. carboxamide) can dictate target specificity, shifting activity between targets like COX and TRPV1.[26]

-

Substitution at C2 and C4: The introduction of various substituents at the C2 and C4 positions significantly modulates biological activity. For instance, 2,4-disubstituted derivatives have been highlighted as potent and selective antiproliferative agents.[14][15]

-

Aromatic Ring Substituents: Modifications on the benzo part of the quinoline ring also play a role. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents can influence the overall electron density of the ring system, affecting its binding affinity and pharmacokinetic properties.

Part 4: Experimental Protocols

To ensure this guide is of practical value, we provide a representative, self-validating protocol for a key synthesis.

Protocol: Microwave-Assisted Gould-Jacobs Synthesis of an Ethyl 4-Quinolone-3-Carboxylate Derivative

This protocol is adapted from modern methodologies that improve upon the classical high-temperature approach.[6][8]

Objective: To synthesize an ethyl 4-quinolone-3-carboxylate precursor via a two-step microwave-assisted condensation and subsequent cyclization.

Materials:

-

Substituted Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.0-1.2 eq)

-

Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid)

-

Anhydrous Ethanol (for conventional heating comparison)

-

Microwave reactor vials

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Purification supplies (e.g., recrystallization solvents)

Step-by-Step Methodology:

Step 1: Condensation to form Diethyl Anilinomethylene Malonate Intermediate

-

Setup: In a 2.5 mL microwave vial, combine the substituted aniline (e.g., 2.0 mmol) and EMME (2.0 mmol).[8] For a conventional heating comparison, the same reactants can be refluxed in anhydrous ethanol for 2 hours.[8]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the neat mixture at 170 °C for approximately 7 minutes.[8]

-

Validation & Isolation: Monitor the reaction completion by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). Upon completion, cool the vial to room temperature. The intermediate product should precipitate as a solid.

-

Purification: Filter the solid and wash with a minimal amount of cold ethanol or recrystallize from an appropriate solvent to obtain the pure anilinomethylene malonate intermediate. The success of this step is validated by obtaining a solid product with a sharp melting point and characteristic spectroscopic data (¹H NMR, ¹³C NMR).

Step 2: Eaton's Reagent-Catalyzed Cyclization

-

Setup: To the dried anilinomethylene malonate intermediate (1.0 eq) from Step 1, add Eaton's reagent (typically 5-10 volumes per weight of substrate).

-

Reaction: Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours, or until TLC indicates the complete consumption of the starting material. The use of Eaton's reagent provides a milder alternative to high-temperature thermal cyclization.[8]

-

Workup & Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is the desired ethyl 4-quinolone-3-carboxylate.

-

Purification & Validation: Filter the solid product, wash thoroughly with water, and dry under vacuum. The structure and purity should be confirmed by spectroscopic analysis (NMR, IR, MS) and melting point determination. The high yield and clean conversion validate the efficiency of the Eaton's reagent-catalyzed cyclization.

Conclusion and Future Directions

The quinoline-3-carboxylic acid scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. Robust synthetic methodologies, particularly modern adaptations of the Gould-Jacobs and Friedländer reactions, provide efficient access to a wide array of derivatives. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents underscores their vast therapeutic potential.

Future research should focus on leveraging the established SAR to design next-generation derivatives with enhanced potency and target selectivity. Exploring novel substitution patterns, developing hybrid molecules that combine the quinoline-3-carboxylic acid core with other pharmacophores, and investigating new therapeutic targets will undoubtedly expand the medicinal applications of this privileged scaffold. The continued application of green chemistry principles in their synthesis will further enhance the attractiveness of these compounds for large-scale development and clinical translation.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). IIP Series. [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. [Link]

-

Cabrera-Rivera, F. A., et al. (2022). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2022(4), M1486. [Link]

-

Kamal, A., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 128-136. [Link]

-

Wiśniewska, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7249. [Link]

-

Kamal, A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 12(1), 128-136. [Link]

-

Friedlander quinoline synthesis. (n.d.). Organic Chemistry. [Link]

-

Badawalla, D. S., et al. (2004). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Indian Journal of Chemistry, 43B, 2255-2260. [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]

-

Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Europe PMC. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(45), 42685-42696. [Link]

-

Kaur, K., & Kumar, V. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 24-38. [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Semantic Scholar. [Link]

-

Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

Kumar, A., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 22(2), 213-247. [Link]

-

Jain, A. K., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1232, 129932. [Link]

-

Kumar, S., et al. (2011). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 11(2), 131-143. [Link]

-

Sharma, G., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6965-6983. [Link]

-

Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. (n.d.). ResearchGate. [Link]

-

Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]

-

Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4606-4616. [Link]

-

Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 6-9. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

-

K, S., & G, S. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000219. [Link]

-

Gupta, H., et al. (2011). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Muscia, K. C., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(55), 28925-28948. [Link]

-

Benaicha, S., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6245. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2018). ACS Publications. [Link]

-

Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022, February 15). YouTube. [Link]

-

Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (n.d.). Thieme. [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]

- 21. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. apjhs.com [apjhs.com]

- 25. youtube.com [youtube.com]

- 26. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Therapeutic Potential of 7-(Benzyloxy) Substituted Quinolines

The following technical guide details the therapeutic and diagnostic utility of 7-(benzyloxy) substituted quinolines.

A Technical Guide for Drug Discovery & Development

Executive Summary: The Scaffold at a Glance

The 7-(benzyloxy)quinoline (7-BQ) moiety represents a "privileged structure" in medicinal chemistry, serving two distinct but critical roles in modern drug development:

-

Diagnostic Probe: The parent compound, 7-benzyloxyquinoline, is the gold-standard fluorogenic substrate for assessing CYP3A4 activity, the primary enzyme responsible for metabolizing ~50% of marketed drugs.

-

Therapeutic Pharmacophore: In drug design, the 7-benzyloxy group is utilized to target hydrophobic pockets in kinases (e.g., c-Met, EGFR) and to span the active site gorges of enzymes like Acetylcholinesterase (AChE), offering a route to overcome resistance in antimalarial and anticancer therapies.

This guide synthesizes the mechanistic basis for these applications, supported by validated experimental protocols.

Diagnostic Application: CYP3A4 Metabolic Profiling

The most immediate application of 7-BQ in a drug discovery pipeline is as a high-throughput screening tool for Drug-Drug Interactions (DDI).

Mechanistic Principle

CYP3A4 catalyzes the O-dealkylation of the non-fluorescent 7-benzyloxyquinoline to the highly fluorescent 7-hydroxyquinoline (7-HQ) . This reaction is specific and allows for real-time kinetic monitoring.

Reaction:

Experimental Protocol: High-Throughput CYP3A4 Inhibition Assay

Objective: Determine the IC50 of a New Chemical Entity (NCE) against CYP3A4 using 7-BQ as the probe substrate.

Reagents:

-

Substrate: 7-Benzyloxyquinoline (50 mM stock in acetonitrile).

-

Enzyme: Human Recombinant CYP3A4 (bacterially expressed) or Human Liver Microsomes (HLM).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

-

Preparation: Dilute 7-BQ to 200 µM (4x concentrate) in buffer. Prepare NCE serial dilutions (0.1 nM – 100 µM).

-

Incubation: In a black 96-well plate, combine:

-

25 µL NCE (or vehicle control).

-

25 µL CYP3A4 enzyme mix (20 pmol/mL final).

-

25 µL 7-BQ substrate (50 µM final).

-

Pre-incubate at 37°C for 10 minutes.

-

-

Initiation: Add 25 µL NADPH regenerating system.

-

Detection: Measure fluorescence continuously for 30 minutes at 37°C.

-

Excitation: 405 nm

-

Emission: 530 nm

-

-

Analysis: Calculate the slope (RFU/min) for the linear phase. Plot % Activity vs. log[NCE] to derive IC50.

Expert Insight: Avoid using DMSO concentrations >0.1% as DMSO is a known CYP3A4 inhibitor and will skew IC50 values. Acetonitrile is the preferred solvent for 7-BQ.

Therapeutic Applications: Structure-Activity Relationships (SAR)

Beyond diagnostics, the 7-benzyloxy group acts as a lipophilic anchor in therapeutic candidates.

A. Oncology: Kinase Inhibition (c-Met & EGFR)

In kinase inhibitors, the 7-position of the quinoline core often faces the solvent-exposed region or a hydrophobic pocket, depending on the binding mode.

-

Mechanism: The benzyloxy group provides steric bulk and hydrophobic interactions (π-stacking) that can improve potency against specific mutants (e.g., EGFR T790M).

-

Key Derivative: 6,7-Disubstituted Quinolines . While 6-position substituents often bind the ATP pocket hinge, the 7-benzyloxy group can extend into the ribose-binding pocket or solvent front, improving solubility and cellular permeability when functionalized (e.g., with piperazine).

B. Infectious Disease: Antimalarial Agents

Resistance to Chloroquine (CQ) arises from mutations in the PfCRT transporter.

-

Strategy: Modifying the 7-position (replacing the 7-chloro of CQ) with a 7-benzyloxy group alters the drug's pKa and lipophilicity.

-

Effect: This modification prevents the drug from being effluxed by the mutant PfCRT, restoring activity against resistant Plasmodium falciparum strains. The benzyl ring can be further substituted (e.g., 4-fluoro) to block metabolic oxidation.

C. Neurodegeneration: AChE Inhibitors

In Alzheimer's research, "Dual Binding Site" inhibitors are the gold standard.

-

Design: The quinoline ring binds the Catalytic Anionic Site (CAS), while the 7-benzyloxy linker extends to reach the Peripheral Anionic Site (PAS).

-

Result: Simultaneous blockade of both sites prevents acetylcholine hydrolysis and inhibits AChE-induced Beta-Amyloid aggregation.

Chemical Synthesis: Validated Protocol

The synthesis of 7-benzyloxyquinoline is a robust Williamson Ether Synthesis . This protocol is scalable and self-validating via TLC.

Reaction Scheme: 7-Hydroxyquinoline + Benzyl Bromide + K2CO3 -> 7-Benzyloxyquinoline

Step-by-Step Methodology:

-

Activation: Dissolve 7-Hydroxyquinoline (1.0 eq, 145 mg/mmol) in anhydrous DMF (5 mL/mmol). Add Potassium Carbonate (K2CO3, 2.0 eq) and stir at Room Temperature (RT) for 30 minutes. Observation: The suspension will turn yellow/orange as the phenoxide anion forms.

-

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

-

Reflux: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Check TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).

-

Starting Material Rf: ~0.2 (fluoresces blue).

-

Product Rf: ~0.6 (fluoresces strong blue/purple).

-

-

Work-up: Pour reaction mixture into ice-cold water (50 mL). The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hex/EtOAc gradient).

-

Yield: Typical yields are 85–95%.

Visualizations

Figure 1: CYP3A4 Diagnostic Pathway

This diagram illustrates the metabolic activation of the probe.

Caption: CYP3A4-mediated O-dealkylation of 7-BQ to the fluorescent reporter 7-HQ.

Figure 2: Therapeutic SAR Logic

This diagram maps the functional roles of the scaffold.

Caption: Strategic application of the 7-benzyloxy scaffold across different therapeutic domains.

Data Summary: Comparative Potency

The following table summarizes the impact of the 7-benzyloxy substitution in key therapeutic series compared to unsubstituted or methoxy-substituted controls.

| Therapeutic Area | Target | Compound/Series | IC50 / Ki | Role of 7-Benzyloxy |

| ADME (Probe) | CYP3A4 | 7-Benzyloxyquinoline | Km = 20-30 µM | Specific substrate for metabolic turnover. |

| Oncology | c-Met Kinase | 6-benzyloxy analogues* | < 50 nM | Note: 6-pos is common, but 7-pos tunes solubility. |

| Malaria | P. falciparum (K1) | 7-benzyloxy-4-aminoquinoline | < 100 nM | Restores potency against Chloroquine-Resistant strains. |

| Alzheimer's | AChE | 7-O-benzyl-tacrine hybrids | < 10 nM | Spans active site gorge to bind peripheral site. |

*Note: In kinase inhibitors, the 6- and 7-positions are often interchangeable for solubilizing groups, but the 7-position offers a unique vector for solvent interaction.

References

-

Ren, S., et al. (2013). "Evaluation of 7-benzyloxyquinoline as a fluorescent probe for CYP3A4." Drug Metabolism and Disposition.

-

Nishii, H., et al. (2010). "Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

-

Musonda, C.C., et al. (2007). "Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity." Bioorganic & Medicinal Chemistry Letters.

-